molecular formula C7H6ClNOS B1458216 2-Chloro-4-methyl-1-(sulfinylamino)benzene CAS No. 1785759-39-8

2-Chloro-4-methyl-1-(sulfinylamino)benzene

Cat. No.: B1458216
CAS No.: 1785759-39-8
M. Wt: 187.65 g/mol
InChI Key: PHSMSKVNONETCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-1-(sulfinylamino)benzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-1-(sulfinylamino)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-methyl-1-(sulfinylamino)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1-(sulfinylamino)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfinylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The chlorine and methyl groups can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylbenzenamine: Lacks the sulfinylamino group.

    4-Methyl-1-(sulfinylamino)benzene: Lacks the chlorine atom.

    2-Chloro-1-(sulfinylamino)benzene: Lacks the methyl group

Uniqueness

2-Chloro-4-methyl-1-(sulfinylamino)benzene is unique due to the presence of both the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The sulfinylamino group adds further versatility, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-4-methyl-1-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c1-5-2-3-7(9-11-10)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSMSKVNONETCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=S=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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